molecular formula C8H5NS3 B8681573 3H-1,2,4-Dithiazole-3-thione, 5-phenyl- CAS No. 7139-34-6

3H-1,2,4-Dithiazole-3-thione, 5-phenyl-

Cat. No. B8681573
CAS RN: 7139-34-6
M. Wt: 211.3 g/mol
InChI Key: WXFQYBWOZDLWJJ-UHFFFAOYSA-N
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Patent
US08552175B2

Procedure details

A solution of thiobenzamide (100 g, 0.74 mol, Alfa Aesar, Ward Hill, Mass.) was added dropwise to a stirred suspension of NaH (22 g, 0.74 mol, 60% suspension in mineral oil) in pyridine (1 L) at −15° C. followed by the addition of carbon disulfide (122 g, 1.6 mol). The reaction mixture was stirred for 3 h at −10° C. and the solvent was evaporated. The residue was treated with ether, the solution was removed, and the insoluble material was treated in water (1 L). The precipitate was filtered off, and the clear solution was cooled to 0-4° C. and acidified with dilute hydrochloric acid. The crystalline precipitate was collected, washed with water, and dried to yield compound 7 (37.5 g, 24%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:12](=[S:14])=[S:13]>N1C=CC=CC=1>[C:2]1([C:1]2[S:8][S:14][C:12](=[S:13])[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with ether
CUSTOM
Type
CUSTOM
Details
the solution was removed
ADDITION
Type
ADDITION
Details
the insoluble material was treated in water (1 L)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
the clear solution was cooled to 0-4° C.
CUSTOM
Type
CUSTOM
Details
The crystalline precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(SS1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.